molecular formula C13H11NO4 B1520479 Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate CAS No. 104149-63-5

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B1520479
CAS No.: 104149-63-5
M. Wt: 245.23 g/mol
InChI Key: SWXYJRINEROENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate is a chemical compound belonging to the oxazole class of heterocyclic aromatic organic compounds. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is characterized by its benzoyl group attached to the fourth position and a methyl group at the fifth position of the oxazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as benzoyl chloride and methyl 5-methyl-1,2-oxazole-3-carboxylate.

  • Reaction Conditions: The reaction involves the formation of the oxazole ring through a cyclization process. This can be achieved by heating the starting materials in the presence of a suitable catalyst, such as a Lewis acid like aluminum chloride (AlCl3).

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the benzoyl group to a benzyl group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Benzyl derivatives.

  • Substitution Products: Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

Synthesis of Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate

The synthesis of MBMO typically involves the condensation of appropriate benzoyl and methyl oxazole derivatives. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. For instance, innovative catalytic systems have been employed to facilitate the formation of oxazole derivatives from readily available precursors under mild conditions .

Key Synthetic Pathways

Method Reagents Conditions Yield
Catalytic condensation2-Aminophenol + BenzaldehydeReflux in water79–89%
Grindstone method2-Aminophenol + Substituted BenzaldehydeRoom temperatureHigh yield
Microwave-assisted synthesisVarious substratesMicrowave irradiationUp to 96%

Anticancer Activity

MBMO and its derivatives have shown promising anticancer activities in various studies. For example, compounds derived from MBMO were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific functional groups significantly enhanced their cytotoxicity, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties

Research has indicated that MBMO exhibits antimicrobial properties against a range of pathogens. Its mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways. This aspect makes it a candidate for developing new antimicrobial agents to combat resistant strains .

Peptidomimetics

MBMO derivatives have been explored as building blocks for peptidomimetics due to their structural similarity to amino acids. The incorporation of MBMO into peptide chains can lead to the development of novel therapeutic agents with enhanced stability and bioactivity .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study investigated the synthesis of various MBMO derivatives and their biological evaluation against cancer cell lines. The results showed that specific substitutions on the oxazole ring significantly increased cytotoxicity, indicating the potential for designing targeted therapies based on MBMO .

Case Study 2: Antimicrobial Efficacy Assessment

In another study, MBMO was tested against several bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in developing new antibiotics .

Comparison with Similar Compounds

  • Methyl 5-methyl-1,2-oxazole-3-carboxylate: Similar structure but lacks the benzoyl group.

  • Methyl 4-benzoyl-1,3-oxazole-3-carboxylate: Similar benzoyl group but different position on the oxazole ring.

  • Methyl 5-methyl-4-oxazolecarboxylate: Similar oxazole core but different substituents.

This compound's versatility and reactivity make it a valuable tool in both research and industry. Its applications span across various fields, highlighting its importance in scientific advancements.

Would you like more information on any specific aspect of this compound?

Biological Activity

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring substituted with a benzoyl group and a methyl group. This structure is significant as it influences the compound's reactivity and biological interactions.

Target Pathways

Research indicates that compounds similar to this compound exhibit activity against various pathogens, including Mycobacterium tuberculosis (Mtb) . The mode of action often involves interference with critical biochemical pathways essential for the survival of these organisms.

Interaction with Biomolecules

Isoxazole derivatives have been shown to interact with cellular targets through mechanisms such as enzyme inhibition and modulation of gene expression. The binding of these compounds to specific biomolecules can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It has been evaluated against various bacterial strains, showing potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth:

Bacterial Strain MIC (µg/mL)
E. coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus0.0050

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Studies have also highlighted the anticancer potential of this compound. Its derivatives have been linked to increased antiproliferative activity against various cancer cell lines. For instance, modifications in the molecular structure have led to compounds exhibiting up to four times greater potency than their unsubstituted counterparts .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against E. coli and C. albicans. The compound was found to inhibit growth effectively, with varying MIC values across different strains. The study concluded that structural modifications could enhance its antimicrobial properties further .

Anticancer Research

In another study focusing on benzoxazole derivatives, this compound was evaluated for its anticancer effects on human cancer cell lines. Results indicated that specific substitutions on the oxazole ring significantly improved cytotoxicity against breast cancer cells compared to standard treatments .

Properties

IUPAC Name

methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-10(11(14-18-8)13(16)17-2)12(15)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXYJRINEROENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.